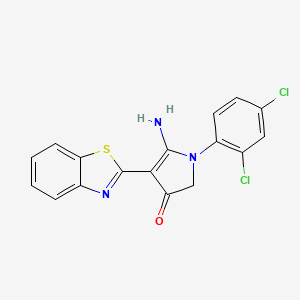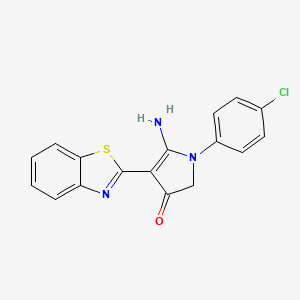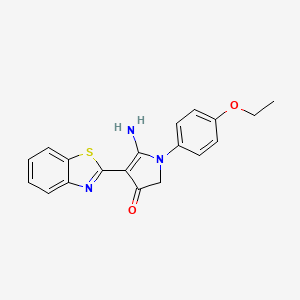
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with amino, benzothiazolyl, and dichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazolyl Group: This step often involves the use of a benzothiazole derivative, which can be coupled to the pyrrolone core via a nucleophilic substitution reaction.
Amino Group Addition: The amino group can be introduced through amination reactions, often using reagents like ammonia or amines under controlled conditions.
Dichlorophenyl Substitution: The dichlorophenyl group is typically introduced via electrophilic aromatic substitution reactions, using chlorinated aromatic compounds as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazolyl or dichlorophenyl groups, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like reflux or microwave irradiation.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dechlorinated or hydrogenated derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers or dyes, due to its unique structural properties.
作用机制
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
相似化合物的比较
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the dichlorophenyl group, which may affect its reactivity and biological activity.
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-difluorophenyl)-2H-pyrrol-3-one: Contains fluorine atoms instead of chlorine, potentially altering its chemical properties and interactions.
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one: Substituted with methyl groups, which can influence its steric and electronic characteristics.
Uniqueness
The presence of the dichlorophenyl group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
属性
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-9-5-6-12(10(19)7-9)22-8-13(23)15(16(22)20)17-21-11-3-1-2-4-14(11)24-17/h1-7H,8,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGSNEAROPRMBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=C(C=C(C=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=C(C=C(C=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one](/img/structure/B7744495.png)




![Ethyl 4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-3-oxobutanoate](/img/structure/B7744539.png)
![1-(4-Methylphenyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7744545.png)
